molecular formula C20H19N3O2 B2921371 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 78860-86-3

6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B2921371
CAS No.: 78860-86-3
M. Wt: 333.391
InChI Key: MUTCRGXQPULAHV-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound that features a unique combination of an ethoxyphenyl group, an indole moiety, and a tetrahydropyridazinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: Starting with 1H-indole-3-carbaldehyde, the indole derivative is synthesized through a series of reactions involving condensation and cyclization.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Cyclization to Form the Tetrahydropyridazinone Core: The final step involves cyclization reactions to form the tetrahydropyridazinone core, often using hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
  • 6-(4-chlorophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
  • 6-(4-fluorophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one

Uniqueness

The uniqueness of 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-25-14-9-7-13(8-10-14)19-11-16(20(24)23-22-19)17-12-21-18-6-4-3-5-15(17)18/h3-10,12,16,21H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTCRGXQPULAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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